Boiling Point and Thermal Stability: Dibutanolamine (285.9 °C) vs. Diethanolamine (268 °C) vs. BDEA (273–275 °C)
Dibutanolamine exhibits a predicted boiling point of 285.9 °C at 760 mmHg, which is approximately 17.9 °C higher than that of the widely used dialkanolamine diethanolamine (DEA, CAS 111-42-2, boiling point 268 °C) and 10.9 °C higher than that of its regioisomer N-Butyldiethanolamine (BDEA, CAS 102-79-4, boiling point 273–275 °C) . This elevated boiling point indicates a lower vapor pressure at typical polyurethane molding temperatures (40–60 °C), which reduces evaporative amine loss during exothermic curing and minimizes occupational exposure to amine vapors [1].
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 285.9 °C (predicted, CAS 21838-75-5) |
| Comparator Or Baseline | Diethanolamine (DEA): 268°C (experimental); N-Butyldiethanolamine (BDEA): 273–275 °C (experimental) |
| Quantified Difference | Dibutanolamine boils 17.9 °C higher than DEA; ~10.9 °C higher than BDEA |
| Conditions | Atmospheric pressure (760 mmHg); data sourced from ChemBlink (predicted) for target compound; Fisher Scientific and ChemicalBook (experimental) for comparators. |
Why This Matters
Higher boiling point predicts lower vapor pressure and reduced amine emissions during polyurethane processing, a critical factor for compliance with workplace exposure limits (e.g., ACGIH TLV) and for minimizing volatile organic compound (VOC) release.
- [1] Lechner, J., & Lechner, K. (1997). U.S. Patent 5,681,915. Optimal mold release effect achieved at mold temperatures between 40 °C and 60 °C. Washington, DC: USPTO. View Source
